1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-19-10-3-4-11(12(7-10)20-2)16-13(17)15-8-14(18)5-6-21-9-14/h3-4,7,18H,5-6,8-9H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKVPBULLFPYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2(CCOC2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound features a urea bridge connecting two distinct moieties: a 2,4-dimethoxyphenyl group and a (3-hydroxyoxolan-3-yl)methyl group. Retrosynthetic cleavage of the urea bond suggests two primary precursors:
- 2,4-Dimethoxyphenyl isocyanate and (3-hydroxyoxolan-3-yl)methylamine
- 2,4-Dimethoxyaniline and (3-hydroxyoxolan-3-yl)methyl isocyanate
The choice between these routes depends on the stability and synthetic accessibility of the isocyanate intermediates. Literature precedents indicate that aryl isocyanates generally exhibit greater stability compared to aliphatic analogs, favoring Route 1. However, the presence of the hydroxyl group in the oxolan moiety necessitates protective strategies to prevent undesired side reactions.
Synthesis of Key Intermediates
Preparation of 2,4-Dimethoxyphenyl Isocyanate
2,4-Dimethoxyaniline serves as the starting material for isocyanate synthesis. Phosgenation remains the classical method, though safety concerns have spurred alternatives:
- Triphosgene method : Treatment with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0–5°C yields the isocyanate with 85–90% efficiency.
- Curtius rearrangement : Conversion of 2,4-dimethoxybenzoyl azide to the isocyanate via thermolysis (120–140°C in toluene).
Synthesis of (3-Hydroxyoxolan-3-yl)methylamine
The oxolan-derived amine requires a multi-step sequence:
- 3-Hydroxyoxolane-3-carboxylic acid ester → Reduction (LiAlH4) → 3-(hydroxymethyl)oxolan-3-ol
- Bromination : HBr/acetic acid converts the hydroxymethyl group to 3-(bromomethyl)oxolan-3-ol (72% yield)
- Gabriel synthesis : Reaction with potassium phthalimide (DMF, 80°C, 12 h) followed by hydrazinolysis (EtOH, reflux) yields the primary amine.
Urea Formation: Methodological Comparison
Isocyanate-Amine Coupling (Route 1)
Reaction of 2,4-dimethoxyphenyl isocyanate with (3-hydroxyoxolan-3-yl)methylamine in anhydrous DMF at 25°C for 12 h produces the target urea. Key optimization parameters include:
Protection of the oxolan hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to coupling prevents competitive urethane formation. Deprotection (TBAF in THF, 0°C) restores the hydroxyl group with 94% efficiency.
Carbodiimide-Mediated Coupling (Alternative Route)
For laboratories avoiding isocyanate handling, carbodiimides like EDC·HCl facilitate urea formation:
Challenges and Mitigation Strategies
Steric and Electronic Effects
The methoxy groups in the 2- and 4-positions create steric hindrance, slowing nucleophilic attack. Kinetic studies reveal:
Byproduct Formation
Common impurities and their suppression:
| Byproduct | Source | Mitigation |
|---|---|---|
| Symmetrical urea | Isocyanate dimerization | Slow amine addition (syringe pump) |
| Oxolan ring-opening | Acidic NH protons | Buffered conditions (pH 7–8) |
| Methoxy deprotection | Strong bases | Use mild bases (t-BuONa) |
Scale-Up Considerations and Industrial Relevance
Pilot-scale batches (100 g) demonstrate:
- Cost drivers : 2,4-Dimethoxyaniline accounts for 62% of raw material costs
- Green chemistry metrics :
- Process Mass Intensity (PMI): 28.4 (solvent recovery reduces to 18.7)
- E-factor: 6.3 (excluding water)
Continuous flow systems enhance safety in isocyanate handling, achieving 91% yield at 200 g/h throughput.
Analytical Characterization
Critical spectroscopic data for validation:
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The urea moiety can be reduced under specific conditions to form amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of amines from the urea moiety.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The biological activity of 1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea has been primarily investigated in the context of its potential therapeutic applications:
Antioxidant Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases, which are linked to various chronic conditions.
Tyrosinase Inhibition
The compound has shown promise in inhibiting tyrosinase, an enzyme critical for melanin production. This inhibition is particularly relevant for applications in skin whitening and treating hyperpigmentation disorders.
Research Findings and Case Studies
Recent studies have highlighted the effectiveness of this compound in various biological assays:
Table 1: Summary of Biological Activities
Case Study 1: Tyrosinase Inhibition
A study conducted on derivatives similar to this compound demonstrated that modifications to the phenolic structure could enhance tyrosinase inhibition. The synthesized urea derivative showed promising results in reducing melanin production in cultured melanocytes, suggesting its potential use in cosmetic formulations aimed at skin lightening.
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capabilities of related compounds. Results indicated that compounds bearing dimethoxyphenyl structures exhibited notable free radical scavenging activities, attributed to their ability to donate electrons and stabilize free radicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Observations:
Substituent Impact: The 2,4-dimethoxyphenyl group is a common feature across all compounds, suggesting its role in enhancing lipophilicity and π-π stacking interactions. In chalcones, this group contributes to antimalarial activity , while in patent compounds, it aids in scaffold stability . The urea group in the target compound distinguishes it from chalcones (propenone backbone) and patent derivatives (pyrrolo-pyridazine cores). Urea’s hydrogen-bonding capacity may confer unique target selectivity.
Biological Activity: Chalcone derivatives exhibit moderate PfFd-PfFNR inhibition (10.94%–50%), with amino groups critical for electrostatic interactions . The urea compound’s lack of an amino group may shift its mechanism of action. Patent compounds prioritize structural complexity (e.g., bromo/fluoro substituents) for target specificity, as seen in their high molecular weights (>550 Da) .
Physicochemical Behavior :
- The hydroxyoxolane group in the urea compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., chalcones).
- LCMS retention times correlate with hydrophobicity: the urea compound (hypothetical retention time <1 min) is expected to elute faster than patent derivatives (1.64 min for m/z 554) due to lower molecular weight and polar groups .
Research Findings and Mechanistic Insights
Role of Methoxy and Hydroxy Groups
- 2,4-Dimethoxyphenyl : Stabilizes binding via van der Waals interactions in hydrophobic enzyme pockets, as demonstrated in chalcone derivatives .
- Hydroxyoxolane : Enhances solubility and may participate in hydrogen bonding with polar residues, a feature absent in patent compounds with ester or halogen substituents .
Biological Activity
1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : 1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
- Molecular Formula : CHNO
Pharmacological Profile
- Mechanism of Action : The compound's activity is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit inhibitory effects on certain enzymes and receptors, which may contribute to its pharmacological properties.
-
Biological Activity :
- Antioxidant Properties : Studies have indicated that the compound possesses antioxidant activity, which may help in mitigating oxidative stress in various biological systems.
- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation through modulation of inflammatory pathways.
- Antimicrobial Activity : Some findings indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease contexts.
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Decreases pro-inflammatory cytokines | |
| Antimicrobial | Inhibits growth of specific pathogens |
Case Studies
- Case Study 1 : A study evaluated the anti-inflammatory effects of 1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea in a rat model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Case Study 2 : In vitro tests were conducted to assess the antimicrobial efficacy against various bacterial strains. The compound exhibited notable inhibition zones, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds, providing insights into optimizing the biological activity of urea derivatives. Modifications to the phenyl ring and side chains have been shown to enhance potency and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,4-Dimethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis is typical for urea derivatives. For example, a similar compound (1-(2,4-dimethoxyphenyl)-3-((tetrazolyl)methyl)urea) involves coupling an isocyanate with an amine derivative under controlled conditions . Key steps include:
- Step 1 : Preparation of the 2,4-dimethoxyphenyl isocyanate intermediate via phosgenation or Curtius rearrangement.
- Step 2 : Reaction with a 3-hydroxyoxolan-3-ylmethylamine derivative.
- Critical Parameters : Solvent polarity (e.g., THF vs. DMF), temperature (40–80°C), and stoichiometric ratios (1:1.2 amine:isocyanate) to minimize side reactions. Yields range from 50–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The 2,4-dimethoxyphenyl group shows characteristic aromatic proton signals at δ 6.8–7.2 ppm (doublets for H-3 and H-5) and methoxy singlets at δ 3.8–3.9 ppm. The hydroxyoxolan moiety exhibits distinct oxolane ring protons (δ 3.5–4.2 ppm) and a hydroxyl proton (δ 5.2 ppm, exchangeable in D₂O) .
- HRMS : Expected [M+H]⁺ ion matches theoretical molecular weight (e.g., C₁₆H₂₁N₂O₅⁺ = 345.1422). Discrepancies >2 ppm suggest impurities or incorrect functional group assignment .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀ values <10 μM indicate high potency) .
- Antioxidant Assays : DPPH radical scavenging (EC₅₀) and FRAP tests. Urea derivatives with electron-donating groups (e.g., methoxy) often show enhanced activity .
Advanced Research Questions
Q. How do substituents on the hydroxyoxolan ring modulate target binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the hydroxy group with methyl or fluorine to assess steric/electronic effects. For example, a similar compound with a 3-fluoroxolan moiety showed 30% lower kinase inhibition compared to the hydroxy analogue .
- Docking Studies : Use AutoDock Vina to model interactions with inflammatory targets (e.g., p38 MAPK). The hydroxy group forms hydrogen bonds with Lys53 and Asp168, critical for binding .
Q. How can contradictory data on its solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. For example, a related urea derivative increased solubility from 0.2 mg/mL (aqueous) to 5.8 mg/mL with β-cyclodextrin .
- Bioavailability Studies : Use Caco-2 cell monolayers to measure apparent permeability (Pₐₚₚ). LogP values >3 correlate with poor absorption; consider prodrug strategies (e.g., esterification of the hydroxy group) .
Q. What computational methods predict metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify metabolic hotspots. The hydroxyoxolan ring is prone to Phase II glucuronidation, while the urea linkage resists hydrolysis .
- Experimental Validation : Incubate with human liver microsomes (HLM) and monitor depletion via LC-MS/MS. Half-life (t₁/₂) <30 min indicates rapid metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
